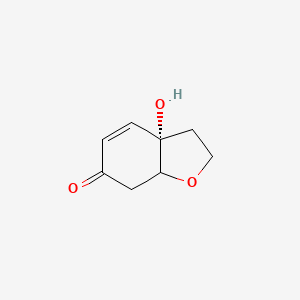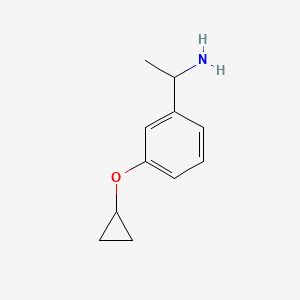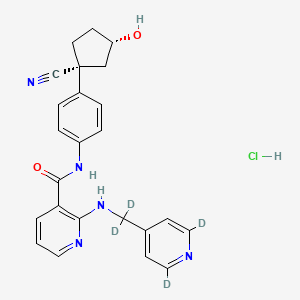
rac trans-3-Hydroxy apatinib-d4 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-trans-3-Hydroxy apatinib-d4 (hydrochloride) is a deuterated derivative of apatinib, a small molecule tyrosine kinase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of apatinib. The deuterium atoms in the compound help in tracing and analyzing the metabolic fate of the drug in biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-trans-3-Hydroxy apatinib-d4 (hydrochloride) involves multiple steps, starting from the deuteration of specific positions in the apatinib molecule. The process typically includes:
Deuteration: Introduction of deuterium atoms at specific positions using deuterated reagents.
Hydroxylation: Introduction of a hydroxyl group at the 3rd position of the apatinib molecule.
Formation of Hydrochloride Salt: Conversion of the free base to its hydrochloride salt form for increased stability and solubility.
Industrial Production Methods: Industrial production of (Rac)-trans-3-Hydroxy apatinib-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale reactors are used to carry out the deuteration and hydroxylation reactions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Types of Reactions:
Oxidation: (Rac)-trans-3-Hydroxy apatinib-d4 (hydrochloride) can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride, phosphorus tribromide, and various alkyl halides are used for substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Compounds with different functional groups replacing the hydroxyl group.
科学的研究の応用
(Rac)-trans-3-Hydroxy apatinib-d4 (hydrochloride) has several applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of deuterated compounds.
Biology: Helps in tracing metabolic pathways and understanding the biological fate of apatinib.
Medicine: Used in pharmacokinetic studies to analyze the absorption, distribution, metabolism, and excretion of apatinib.
Industry: Employed in the development of new drugs and therapeutic agents by providing insights into the metabolic stability and efficacy of apatinib.
作用機序
The mechanism of action of (Rac)-trans-3-Hydroxy apatinib-d4 (hydrochloride) is similar to that of apatinib. It inhibits the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. By blocking VEGFR-2, the compound reduces the formation of new blood vessels, thereby inhibiting tumor growth and progression.
類似化合物との比較
Apatinib: The parent compound, which is a non-deuterated tyrosine kinase inhibitor.
Deuterated Apatinib: Other deuterated derivatives of apatinib with different deuteration patterns.
Other Tyrosine Kinase Inhibitors: Compounds like sunitinib, sorafenib, and pazopanib.
Uniqueness: (Rac)-trans-3-Hydroxy apatinib-d4 (hydrochloride) is unique due to its specific deuteration pattern and the presence of a hydroxyl group at the 3rd position. This makes it a valuable tool for studying the pharmacokinetics and metabolic pathways of apatinib, providing insights that are not possible with non-deuterated compounds.
特性
分子式 |
C24H24ClN5O2 |
|---|---|
分子量 |
454.0 g/mol |
IUPAC名 |
N-[4-[(1R,3S)-1-cyano-3-hydroxycyclopentyl]phenyl]-2-[[dideuterio-(2,6-dideuteriopyridin-4-yl)methyl]amino]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H23N5O2.ClH/c25-16-24(10-7-20(30)14-24)18-3-5-19(6-4-18)29-23(31)21-2-1-11-27-22(21)28-15-17-8-12-26-13-9-17;/h1-6,8-9,11-13,20,30H,7,10,14-15H2,(H,27,28)(H,29,31);1H/t20-,24-;/m0./s1/i12D,13D,15D2; |
InChIキー |
MKYYCCAFGYUXJH-LNXGDPLWSA-N |
異性体SMILES |
[2H]C1=CC(=CC(=N1)[2H])C([2H])([2H])NC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)[C@]4(CC[C@@H](C4)O)C#N.Cl |
正規SMILES |
C1CC(CC1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



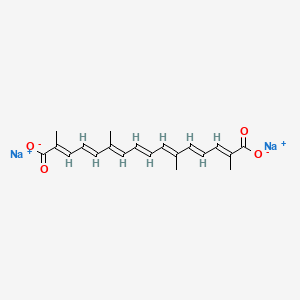
![(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one](/img/structure/B12431216.png)
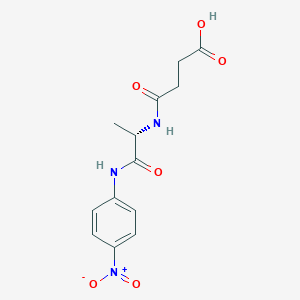

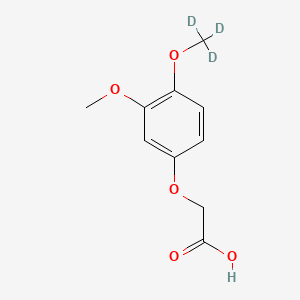
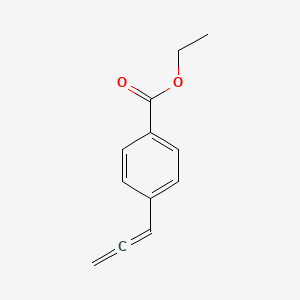
![(4Ar,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12431244.png)
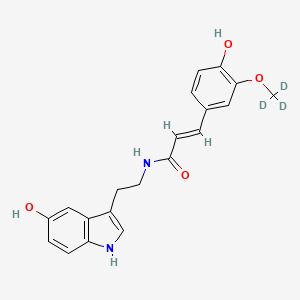
![4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)

